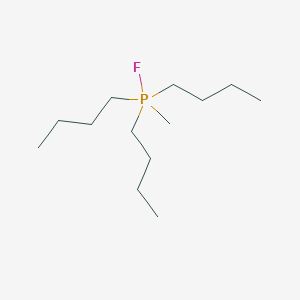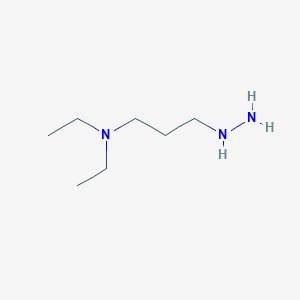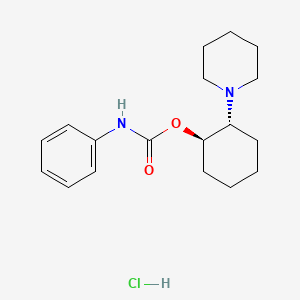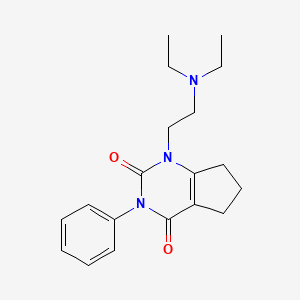![molecular formula C15H16ClNO3 B14666127 Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- CAS No. 41340-22-1](/img/structure/B14666127.png)
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is a heterocyclic compound that belongs to the class of pyranoindoles. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals. The pyranoindole framework is significant due to its presence in biologically active natural products and therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- typically involves the reaction of substituted tryptophols with keto esters. For example, the reaction of 7-ethyltryptophol with ethyl propionylacetate followed by alkaline hydrolysis can yield the desired compound . This process involves several steps, including condensation and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalytic methodologies and green chemistry principles to ensure high yield and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions include various substituted pyranoindoles and their derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Etodolac: A well-known anti-inflammatory agent that shares a similar pyranoindole structure.
Talathermophilins, Notoamides, Norgeamides, Carneamides, Versicamides: Naturally occurring pyranoindoles with various biological activities.
Uniqueness: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is unique due to its specific substitution pattern and the resulting biological activities. Its chloro and ethyl substituents contribute to its distinct chemical properties and potential therapeutic applications .
Propriétés
Numéro CAS |
41340-22-1 |
|---|---|
Formule moléculaire |
C15H16ClNO3 |
Poids moléculaire |
293.74 g/mol |
Nom IUPAC |
2-(8-chloro-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C15H16ClNO3/c1-2-15(8-12(18)19)14-10(6-7-20-15)9-4-3-5-11(16)13(9)17-14/h3-5,17H,2,6-8H2,1H3,(H,18,19) |
Clé InChI |
ZBPIBFCWQBOJLY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




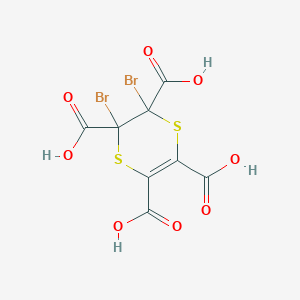
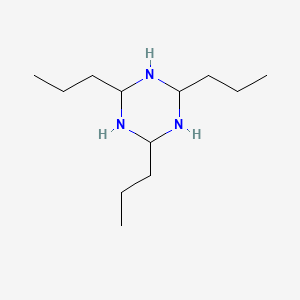
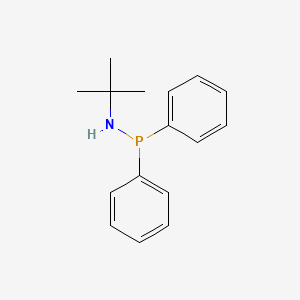
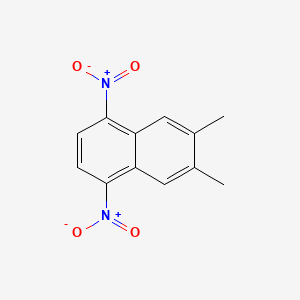


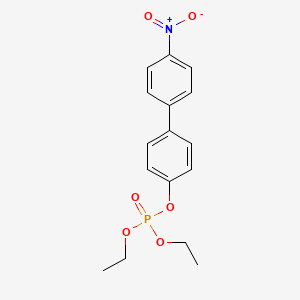
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
